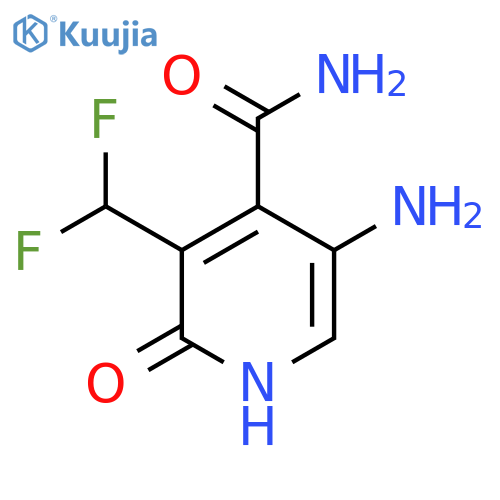Cas no 1803673-82-6 (5-Amino-3-(difluoromethyl)-2-hydroxypyridine-4-carboxamide)

1803673-82-6 structure
商品名:5-Amino-3-(difluoromethyl)-2-hydroxypyridine-4-carboxamide
CAS番号:1803673-82-6
MF:C7H7F2N3O2
メガワット:203.146188020706
CID:4915699
5-Amino-3-(difluoromethyl)-2-hydroxypyridine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-amino-3-(difluoromethyl)-2-hydroxypyridine-4-carboxamide
- 5-Amino-3-(difluoromethyl)-2-hydroxypyridine-4-carboxamide
-
- インチ: 1S/C7H7F2N3O2/c8-5(9)4-3(6(11)13)2(10)1-12-7(4)14/h1,5H,10H2,(H2,11,13)(H,12,14)
- InChIKey: CTLHSHDSPRIKSO-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(NC=C(C=1C(N)=O)N)=O)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 360
- トポロジー分子極性表面積: 98.2
- 疎水性パラメータ計算基準値(XlogP): -1
5-Amino-3-(difluoromethyl)-2-hydroxypyridine-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024006501-500mg |
5-Amino-3-(difluoromethyl)-2-hydroxypyridine-4-carboxamide |
1803673-82-6 | 97% | 500mg |
$970.20 | 2022-04-02 | |
| Alichem | A024006501-1g |
5-Amino-3-(difluoromethyl)-2-hydroxypyridine-4-carboxamide |
1803673-82-6 | 97% | 1g |
$1,780.80 | 2022-04-02 |
5-Amino-3-(difluoromethyl)-2-hydroxypyridine-4-carboxamide 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
1803673-82-6 (5-Amino-3-(difluoromethyl)-2-hydroxypyridine-4-carboxamide) 関連製品
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
